molecular formula C7H5BrCl2O B1514480 6-Bromo-2,3-dichloroanisole CAS No. 174913-23-6

6-Bromo-2,3-dichloroanisole

Cat. No. B1514480
CAS RN: 174913-23-6
M. Wt: 255.92 g/mol
InChI Key: PNLDDSLZYVNPQW-UHFFFAOYSA-N
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Description

“6-Bromo-2,3-dichloroanisole” is a chemical compound with the molecular formula C7H5BrCl2O . It has a molecular weight of 255.924 .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2,3-dichloroanisole” consists of a benzene ring with bromo, dichloro, and methoxy substituents . The exact positions of these substituents can be determined by the compound’s IUPAC name .

Scientific Research Applications

Analytical Method Development for Air Quality

One application of 6-Bromo-2,3-dichloroanisole is in the development of analytical methods for determining biogenic halogenated anisoles in air at very low concentrations (picogram/m³ range). This compound can be used as a standard or reference in chromatography to quantify the presence of similar compounds in air samples .

Intermediate for Synthesis

6-Bromo-2,3-dichloroanisole: serves as a key intermediate in the synthesis of complex organic molecules. For example, it has been used in the synthesis of 6-bromo-2, 3-dihydroxybenzaldehyde , which is a precursor for salvianolic acid A . This demonstrates its utility in pharmaceutical research and development.

Molecular Weight Determination

The compound’s precise molecular weight of 255.924 g/mol has been documented, which is essential for calculations in various scientific applications such as stoichiometry in chemical reactions and material balance in process engineering .

properties

IUPAC Name

1-bromo-3,4-dichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLDDSLZYVNPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10778223
Record name 1-Bromo-3,4-dichloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10778223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dichloroanisole

CAS RN

174913-23-6
Record name 1-Bromo-3,4-dichloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10778223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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